8-Methoxy-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinitol diacetonide is a derivative of pinitol, a naturally occurring cyclitol found in various plants, particularly in the Leguminosae and Pinaceae families. Pinitol is known for its versatile biological and pharmacological activities, including anti-diabetic, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pinitol diacetonide can be synthesized through the acetylation of pinitol. The process involves the reaction of pinitol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and results in the formation of pinitol diacetonide .
Industrial Production Methods
Industrial production of pinitol diacetonide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Pinitol diacetonide undergoes various chemical reactions, including:
Oxidation: Pinitol diacetonide can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert pinitol diacetonide into alcohols.
Substitution: Pinitol diacetonide can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pinitol diacetonide derivatives.
Scientific Research Applications
Pinitol diacetonide has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in diabetes, inflammation, and cancer.
Industry: Used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Pinitol diacetonide exerts its effects through various molecular targets and pathways:
Anti-diabetic: Enhances insulin sensitivity and regulates glucose metabolism.
Anti-inflammatory: Inhibits pro-inflammatory cytokines and modulates immune responses.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Comparison with Similar Compounds
Similar Compounds
D-chiro-inositol: Similar in structure and function, known for its anti-diabetic properties.
Myo-inositol: Another cyclitol with similar biological activities.
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Uniqueness
Pinitol diacetonide is unique due to its specific acetylated structure, which enhances its stability and bioavailability. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
8-methoxy-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecan-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O6/c1-12(2)16-8-6(14)7(15-5)9-11(10(8)18-12)19-13(3,4)17-9/h6-11,14H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNUFAHKROGNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C3C(C2O1)OC(O3)(C)C)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.